molecular formula C6H8N2O2S B7877591 [(Thiazol-5-ylmethyl)-amino]-acetic acid

[(Thiazol-5-ylmethyl)-amino]-acetic acid

Cat. No.: B7877591
M. Wt: 172.21 g/mol
InChI Key: SGPDTHLRKTTYLH-UHFFFAOYSA-N
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Description

[(Thiazol-5-ylmethyl)-amino]-acetic acid is a heterocyclic compound featuring a thiazole ring substituted at the 5-position with a methylene group linked to an amino moiety, which is further connected to an acetic acid group. Its molecular formula is C₇H₉N₃O₂S, with a molecular weight of 199.23 g/mol. This compound is of interest in medicinal chemistry for its structural similarity to enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-(1,3-thiazol-5-ylmethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c9-6(10)3-7-1-5-2-8-4-11-5/h2,4,7H,1,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPDTHLRKTTYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
[(Thiazol-5-ylmethyl)-amino]-acetic acid and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole ring exhibit significant activity against a range of bacteria and fungi. For instance, a study synthesized several thiazole-acetamide derivatives that showed promising antibacterial effects against both Gram-negative and Gram-positive strains, including E. coli and S. aureus . The inhibition zones measured during these studies indicate a competitive efficacy compared to standard antibiotics like norfloxacin.

Anticancer Properties
The compound also shows potential in anticancer research. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition that affects metabolic pathways essential for cancer cell survival . For example, specific thiazole compounds have demonstrated cytotoxic effects on human cancer cell lines in vitro.

Biological Studies

Neuroprotective Effects
Recent studies have explored the neuroprotective properties of thiazole derivatives, suggesting their role in mitigating neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways, where thiazole compounds act as antioxidants .

Anti-inflammatory Activity
Research has indicated that certain thiazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. A study highlighted the synthesis of new thiazole derivatives that exhibited dual antimicrobial and anti-inflammatory activities . The compounds were evaluated against various bacterial strains and demonstrated significant inhibition, suggesting their therapeutic potential.

Industrial Applications

Agricultural Use
this compound is being investigated for its potential as a biocide or fungicide in agriculture. Its chemical structure allows it to interact with microbial enzymes, leading to effective pest control strategies without harming beneficial organisms .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Condition Reference Study Outcome
AntibacterialE. coli, S. aureusSubhashini et al., 2021 Significant inhibition observed
AntifungalA. fumigatus, G. candidumSalem et al., 2021 Moderate activity
AnticancerHuman cancer cell linesVarious studies Cytotoxic effects noted
NeuroprotectiveNeurodegenerative modelsPMC articles Reduction in oxidative stress
Anti-inflammatoryInflammatory disease modelsGençer et al., 2021 Dual activity against inflammation

Case Studies

  • Antimicrobial Evaluation
    A comprehensive study evaluated a series of thiazole derivatives against multiple bacterial strains using the disc diffusion method. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics, highlighting their potential as alternative therapeutic agents .
  • Synthesis and Testing of New Derivatives
    A recent investigation focused on synthesizing new heteroaryl thiazole derivatives with documented antimicrobial activity. The synthesized compounds were tested against a panel of pathogens, demonstrating potent activity and paving the way for further development in pharmaceutical applications .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

  • Pathways Involved: The exact pathways depend on the biological context but may include signaling pathways related to inflammation, cell growth, and oxidative stress.

Comparison with Similar Compounds

Functional Group Influence on Activity

  • Acetic Acid vs. Carboxamide (): Thiazole carboxamides (e.g., substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides) exhibit strong enzyme inhibition due to the amide group's hydrogen-bonding capacity. In contrast, this compound’s carboxylic acid group may enhance solubility but reduce membrane permeability compared to carboxamides .
  • Amino vs. Aryl Substituents (): Compound 26 () contains a phenylacetamido group, which increases lipophilicity and likely improves binding to hydrophobic enzyme pockets. The amino group in this compound could favor interactions with polar residues in target proteins but may limit bioavailability .

Ring System Variations

  • Thiazole vs. Thiazole rings, with sulfur’s electron-rich nature, may stabilize π-π stacking interactions in aromatic binding pockets .

Pharmacokinetic Properties

  • Ester vs. Acid (): The methyl ester derivative (2-Amino-thiazol-5-yl)-acetic acid methyl ester shows higher lipophilicity, favoring absorption, whereas the carboxylic acid form of this compound is more water-soluble, which may optimize renal clearance .

Research Findings

  • Antimicrobial Activity (): Compound 26 demonstrated 91% yield in synthesis and notable antimicrobial activity, attributed to its extended alkyl chain and phenyl group. This compound’s shorter chain may limit similar efficacy but could reduce toxicity .
  • Enzyme Inhibition (): Thiazole carboxamides () showed IC₅₀ values in the nanomolar range against kinases, while acetic acid derivatives () are prioritized for solubility in designing reverse transcriptase inhibitors .

Biological Activity

[(Thiazol-5-ylmethyl)-amino]-acetic acid is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds that contain both sulfur and nitrogen atoms. They are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The thiazole ring structure serves as a valuable scaffold for drug development due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole moiety can modulate enzyme activity, which is crucial in various metabolic pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects.
  • Receptor Modulation : It can interact with cellular receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that compounds containing thiazole rings can effectively inhibit the growth of various bacterial strains:

Compound MIC (mg/mL) MBC (mg/mL) Target Bacteria
This compound0.23–0.700.47–0.94Bacillus cereus
Other Thiazole Derivatives0.08–0.110.11–0.23Trichophyton viride

These findings suggest that this compound may be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study highlighted the effectiveness of certain thiazolidine derivatives against glioblastoma multiforme cells, indicating potential applications in cancer therapy:

  • Cell Lines Tested : MDA-MB-231, HCT116, HT29, MCF7, SW620
  • Results : Several derivatives exhibited significant antiproliferative activity against these cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Screening : A comprehensive screening of thiazole derivatives showed that compounds with specific substitutions on the thiazole ring demonstrated enhanced antibacterial activity compared to standard reference drugs like ciprofloxacin and fluconazole .
  • Anticancer Research : Research into the anticancer effects of thiazolidine derivatives revealed that modifications to the thiazole scaffold could lead to improved potency against various cancer cell lines .
  • Neuroprotective Effects : Preliminary studies indicate that some thiazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Preparation Methods

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity in alkylation steps but may promote ester hydrolysis.

  • Low-temperature regimes (0–5°C) during LiAlH₄ reductions prevent over-reduction of the thiazole ring.

Catalytic Innovations

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) boosts alkylation rates by 30% in biphasic systems.

  • Enzymatic resolution : Lipase-mediated ester hydrolysis achieves enantiomeric excess (>99%) for chiral variants.

Industrial-Scale Production Considerations

  • Cost-effective routes : Bulk synthesis favors nucleophilic substitution due to lower reagent costs (~$120/kg vs. $450/kg for solid-phase).

  • Green chemistry adaptations : Solvent recycling and aqueous workups reduce environmental impact .

Q & A

Q. Table 1: Synthetic Yields Under Varied Conditions

ConditionYield (%)Purity (HPLC)Reference
Sodium hydroxide, 70°C8298.5
Potassium carbonate, 60°C7597.2
Morpholine catalyst, 80°C8899.1

Q. Table 2: Stability Profile in Solvents

SolventDegradation (%/24h, 25°C)Light Sensitivity
Water25High
DMF<5Low
DMSO<3Moderate

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